![molecular formula C13H16O3 B14653599 [4-(2,2-Dimethylpropanoyl)phenyl]acetic acid CAS No. 52449-34-0](/img/structure/B14653599.png)
[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid: is an organic compound that features a phenyl ring substituted with an acetic acid group and a 2,2-dimethylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2-Dimethylpropanoyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenylacetic acid with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2,2-Dimethylpropanoyl)phenyl]acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group in the 2,2-dimethylpropanoyl moiety can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry: [4-(2,2-Dimethylpropanoyl)phenyl]acetic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a valuable tool for probing biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(2,2-Dimethylpropanoyl)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby influencing cellular processes.
Comparison with Similar Compounds
Phenylacetic acid: Similar in structure but lacks the 2,2-dimethylpropanoyl group.
2,4-Dimethylphenylacetic acid: Contains additional methyl groups on the phenyl ring.
(2R)-2-[(2,2-Dimethylpropanoyl)amino]-2-phenylacetic acid: Contains an amino group instead of the acetic acid group.
Uniqueness: [4-(2,2-Dimethylpropanoyl)phenyl]acetic acid is unique due to the presence of both the acetic acid and 2,2-dimethylpropanoyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
52449-34-0 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-[4-(2,2-dimethylpropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)12(16)10-6-4-9(5-7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
NPKJERXOEUWAOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


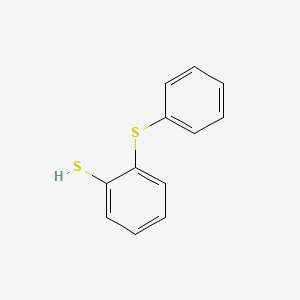
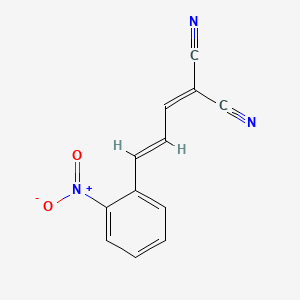
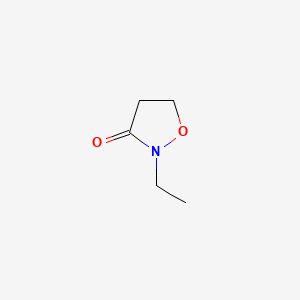
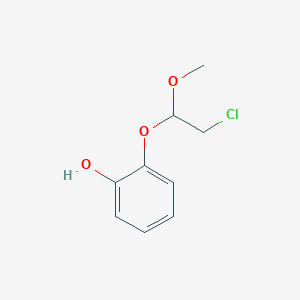
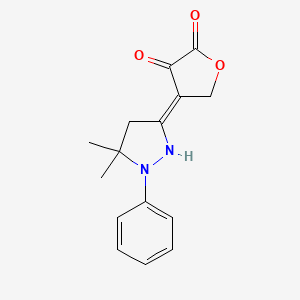
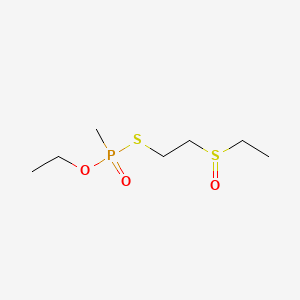
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)

![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)

![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)


